2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1,2,4-Triazole derivatives
Uniqueness
Compared to similar compounds, 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For instance, the reaction of cyclopropylacetylene with p-tolyl azide under copper-catalyzed conditions has been reported to yield high purity products. The reaction conditions generally include the use of a copper(I) catalyst and a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazole , including compounds similar to the target compound, exhibit significant antimicrobial activity. For example, certain oxadiazole derivatives have shown selective toxicity against various pathogens while maintaining lower cytotoxicity towards mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Anticancer Activity
The triazole moiety in the compound is linked to various anticancer activities. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the cyclopropyl and p-tolyl groups enhances the binding affinity to specific molecular targets involved in cancer proliferation .
The proposed mechanism of action involves the inhibition of key enzymes associated with cellular metabolism and proliferation. The triazole ring can interact with metal ions in enzymes through hydrogen bonding and coordination, which may disrupt their function. Additionally, the unique structural features of the compound allow it to modulate receptor activity effectively.
Comparative Studies
Compound Name | Structure Type | Biological Activity | Selectivity Index |
---|---|---|---|
This compound | Triazole-Oxadiazole | Antimicrobial, Anticancer | High |
Ox1 (related oxadiazole) | 1,2,4-Oxadiazole | Antileishmanial | 9.7 against promastigotes |
5-Methyl-1H-1,2,3-triazole | Triazole | Antifungal | Moderate |
Case Studies
In a recent case study involving Ox1 , a derivative similar to our target compound, it was observed that at concentrations as low as 25 µM, there was a significant reduction in the viability of Leishmania infantum promastigotes. The selectivity index was notably high (18.7), indicating that this compound could selectively target parasitic cells while sparing mammalian cells .
Another study highlighted the anticonvulsant activity of oxadiazole derivatives synthesized from compounds structurally related to our target compound. These derivatives demonstrated promising pharmacological profiles that warrant further investigation into their mechanisms and therapeutic applications .
Properties
IUPAC Name |
2-[5-cyclopropyl-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-7-11-16(12-8-13)25-18(14-9-10-14)17(21-24-25)20-23-22-19(26-20)15-5-3-2-4-6-15/h2-8,11-12,14H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABWEUJHOARBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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